{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine
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Overview
Description
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Scientific Research Applications
Chemistry
In chemistry, {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the particular application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methanamine
- {5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanamine
- {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
Uniqueness
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is unique due to its imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties compared to its pyridine analogs. This uniqueness makes it a valuable scaffold for the development of new compounds with specific desired activities .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C7H12N4/c8-5-6-1-3-11-4-2-9-7(11)10-6/h2,4,6H,1,3,5,8H2,(H,9,10) |
InChI Key |
IDIKNRHGMAWOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2NC1CN |
Origin of Product |
United States |
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